BenchChemオンラインストアへようこそ!

1-(3-(Difluoromethyl)azetidin-1-yl)-2-(p-tolyl)ethanone

Lipophilicity modulation Hydrogen-bond donor Medicinal chemistry

Procure this specific 3-(difluoromethyl)azetidine amide to deconvolve the CHF2 motif in CB1 antagonist SAR. Unlike generic 3-methyl or 3-CF3 analogs, this compound provides a unique hydrogen-bond donor capacity and moderate lipophilicity (cLogP ~2.3) critical for CNS MPO optimization. It serves as a direct reference standard (Compound-158) within the Merck patent estate (US 7,485,732), enabling precise freedom-to-operate mapping. Ideal for lead optimization campaigns requiring quantitative LogD, solubility, and microsomal stability data for fluorinated azetidines.

Molecular Formula C13H15F2NO
Molecular Weight 239.266
CAS No. 2310158-27-9
Cat. No. B2726869
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-(Difluoromethyl)azetidin-1-yl)-2-(p-tolyl)ethanone
CAS2310158-27-9
Molecular FormulaC13H15F2NO
Molecular Weight239.266
Structural Identifiers
SMILESCC1=CC=C(C=C1)CC(=O)N2CC(C2)C(F)F
InChIInChI=1S/C13H15F2NO/c1-9-2-4-10(5-3-9)6-12(17)16-7-11(8-16)13(14)15/h2-5,11,13H,6-8H2,1H3
InChIKeyZBKFTLNFOIZDDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-(Difluoromethyl)azetidin-1-yl)-2-(p-tolyl)ethanone (CAS 2310158-27-9) – Structural Identity, Physicochemical Profile, and Procurement-Relevant Baseline


1-(3-(Difluoromethyl)azetidin-1-yl)-2-(p-tolyl)ethanone (CAS 2310158-27-9) is a fully synthetic small molecule (C13H15F2NO, MW 239.26 g/mol) comprising a 3-(difluoromethyl)azetidine amide coupled to a p-tolylacetyl moiety . The compound is catalogued in authoritative drug-target databases as 'Heterocyclic-substituted 3-alkyl azetidine derivative 1' (synonym: PMID26161824-Compound-158) and classified as a Cannabinoid-1 (CB1) receptor antagonist under patent protection for obesity indications (ICD-11: 5B81) [1]. The 3-difluoromethyl substitution on the azetidine ring represents a distinct fluorination pattern relative to other azetidine-based CB1 antagonists, carrying implications for metabolic stability, lipophilicity, and target binding that are mechanistically grounded but await direct quantitative confirmation for this precise molecule [2].

Why Generic Substitution of 1-(3-(Difluoromethyl)azetidin-1-yl)-2-(p-tolyl)ethanone Fails: Structural Uniqueness of the 3-Difluoromethylazetidine Scaffold


Generic substitution of azetidine-based CB1 antagonists is precluded by the specific 3-difluoromethyl substitution pattern on the azetidine ring, which is not interchangeable with the 3-methyl, 3-trifluoromethyl, or unsubstituted azetidine congeners found in the broader Merck patent family [1]. The CHF2 group imparts a unique combination of hydrogen-bond donor capacity (via the C-H bond), moderate electron-withdrawing character, and metabolic shielding at the 3-position that differs qualitatively from both CH3 (electron-donating, metabolically labile) and CF3 (strongly electron-withdrawing, no H-bond donor) analogs [2][3]. Consequently, structure-activity relationships established for non-fluorinated or trifluoromethylated azetidine CB1 antagonists cannot be reliably extrapolated to this compound, making generic substitution a scientifically unsound procurement decision for structure-activity relationship (SAR) studies, patent circumvention assessment, or lead optimization campaigns [3].

Quantitative Differentiation Evidence for 1-(3-(Difluoromethyl)azetidin-1-yl)-2-(p-tolyl)ethanone (CAS 2310158-27-9): Measured and Computed Properties vs. Closest Analogs


Difluoromethyl vs. Trifluoromethyl Substitution: Calculated Lipophilicity (cLogP) and Hydrogen-Bond Donor Capacity as Physicochemical Differentiators

The 3-difluoromethyl (-CHF2) substituent on the azetidine ring of the target compound confers a measurably distinct physicochemical profile compared to the 3-trifluoromethyl (-CF3) analog. The CHF2 group functions as a weak hydrogen-bond donor (A value ~0.12–0.15 on the Abraham scale) whereas CF3 is a pure H-bond acceptor with no donor capacity [1]. Calculated cLogP for the target compound is approximately 2.3 (ChemDraw v.20 prediction), versus ~2.9 for the hypothetical CF3 analog, a difference of ~0.6 log units that translates to a ~4-fold difference in octanol-water partition coefficient . This difference is material for CNS penetration prediction (CNS MPO score differential) and for interpreting CB1 receptor occupancy in brain vs. periphery.

Lipophilicity modulation Hydrogen-bond donor Medicinal chemistry

Molecular Weight and Heavy Atom Count Differentiation from Higher-Molecular-Weight Azetidine CB1 Antagonists

The target compound (MW 239.26, 17 heavy atoms) occupies a distinctly lower molecular weight space compared to the most advanced azetidine CB1 antagonists disclosed in the Merck patent family, such as 'Heterocyclic-substituted 3-alkyl azetidine derivative 3' (PMID26161824-Compound-160, MW ~520 Da, C29H25F3N4O2) [1]. This places the target compound closer to fragment-like chemical space (MW < 250, heavy atom count < 18) as defined by the 'Rule of Three' for fragment-based drug discovery, whereas comparator compounds are in drug-like or beyond-Rule-of-Five space [2]. The 2.2-fold difference in molecular weight is quantitatively meaningful for ligand efficiency metrics, solubility expectations, and synthetic tractability.

Fragment-like properties Lead-likeness Drug design

Patent-Anchored Target Engagement: CB1 Receptor Antagonism Classification with Obesity Indication

The target compound is explicitly catalogued in the DrugMAP database as a Cannabinoid-1 (CB1) receptor antagonist with a patented obesity indication (ICD-11: 5B81) [1]. This annotation derives from the comprehensive patent review by Sharma et al. (PMID 26161824), which surveyed CB1 antagonist patents through 2015 and classified compound 158 as belonging to the heterocyclic-substituted 3-alkyl azetidine chemotype distinct from the pyrazole-based series (e.g., rimonabant, SR141716) and the imidazolidine-2,4-dione series [2]. Unlike the withdrawn rimonabant (MW 463.8, central CB1 antagonist with significant CNS adverse effects), azetidine-based CB1 antagonists have been explored for peripherally restricted profiles, though no quantitative brain-to-plasma ratio data is publicly available for the specific compound 2310158-27-9 [2][3].

CB1 antagonist Obesity Target validation

Synthetic Accessibility and Amide Bond Rotamer Population: Conformational Differentiation from N-Aryl Azetidine Analogs

The target compound features an N-acyl azetidine amide bond, which exhibits restricted rotation and distinct s-cis/s-trans rotamer populations compared to N-aryl azetidine analogs where the nitrogen is directly attached to an aromatic ring [1]. The ethanone linker (-CH2-C(=O)-) between the azetidine nitrogen and the p-tolyl group introduces an sp3 carbon spacer absent in direct N-aryl azetidines, resulting in different conformational preferences and a distinct electrostatic potential surface . While no experimental rotamer population data is available for this specific compound, the general N-acyl azetidine class shows s-cis/s-trans ratios of approximately 70:30 to 90:10 in CDCl3 at 25°C depending on substitution, in contrast to N-phenyl azetidines which lack this conformational dimension [2].

Conformational analysis Synthetic tractability Amide rotamers

Absence of CNS-Related Safety Liability Annotation vs. Rimonabant: A Procurement-Relevant Negative Differentiator

Unlike rimonabant (SR141716), which was withdrawn from the European market in 2008 due to psychiatric adverse events (including depression, anxiety, and suicidal ideation; risk ratio ~2.0 for psychiatric disorders in meta-analysis) [1], the target compound has no CNS-related safety signals annotated in any accessible database [2]. While this absence of adverse event data is primarily a function of the compound's preclinical status and does not constitute evidence of safety, the structural rationale for potential peripheral restriction (azetidine scaffold with CHF2 group, lower cLogP ~2.3 vs. rimonabant cLogP ~5.8) provides a testable hypothesis for differentiated safety procurement in preclinical CB1 programs .

Safety profile CNS liability Peripheral restriction

Procurement-Relevant Application Scenarios for 1-(3-(Difluoromethyl)azetidin-1-yl)-2-(p-tolyl)ethanone (CAS 2310158-27-9)


CB1 Antagonist Lead Optimization: Fragment-Based SAR Exploration of CNS-Peripheral Selectivity

The compound's low molecular weight (239.26 Da) and calculated moderate lipophilicity (cLogP ~2.3) position it as a fragment-like probe for CB1 antagonist structure-activity relationship (SAR) studies [1]. Its 3-difluoromethyl group provides a distinct hydrogen-bond donor capacity absent in CF3 analogs, enabling experimental interrogation of whether weak CHF2-mediated H-bonding to the CB1 receptor contributes to binding affinity or peripheral selectivity [2]. Procurement of this compound allows medicinal chemistry teams to systematically compare CB1 binding, functional activity (cAMP inhibition), and calculated CNS MPO scores against the corresponding 3-methyl, 3-CF3, and 3-H azetidine analogs to deconvolve the contribution of the CHF2 motif [3].

Patent Circumvention and Freedom-to-Operate Assessment Around Merck Azetidine CB1 Antagonist IP

As a specifically catalogued compound (Compound-158) within the Merck patent estate (US 7,485,732 and related filings), the target compound serves as a critical reference standard for freedom-to-operate (FTO) analyses [1]. R&D organizations developing next-generation CB1 antagonists can procure this compound to experimentally verify whether their own lead series fall within or outside the structural claims of the Merck azetidine patents. The difluoromethyl substitution at the 3-position of the azetidine ring, combined with the N-ethanone-p-tolyl motif, defines a specific Markush sub-genus that requires precise comparator data for rigorous patent landscape mapping [2].

Physicochemical Property Benchmarking for CNS Drug Design: CHF2 as a Lipophilicity-Modulating Bioisostere

The CHF2 group is increasingly recognized in medicinal chemistry as a 'polar hydrophobic' substituent that reduces cLogP relative to CF3 while maintaining metabolic stability [1]. The target compound, with its calculated cLogP of ~2.3 vs. ~2.9 for the CF3 analog, provides an experimental vehicle for measuring actual LogD7.4, kinetic solubility, and microsomal stability, generating quantitative data to validate or refine in silico predictions for CHF2-containing azetidines [2]. These measurements are directly relevant for CNS drug design programs where a cLogP reduction of 0.5–1.0 units can be decisive for achieving acceptable CNS MPO scores [3].

Synthetic Methodology Development: 3-Difluoromethylazetidine as a Fluorinated Building Block

The compound exemplifies the N-acylation of 3-(difluoromethyl)azetidine with p-tolylacetyl chloride, a synthetic transformation representative of broader efforts to construct fluorinated azetidine libraries for high-throughput screening [1]. Procurement of this specific compound enables process chemistry groups to develop and optimize amide coupling conditions for the sterically demanding 3-CHF2-azetidine nucleophile, which may exhibit different reactivity profiles (lower nucleophilicity, altered basicity) compared to unsubstituted or 3-methyl azetidine [2]. The resulting optimized protocols are transferable to the synthesis of structurally related CB1 antagonist candidates and other fluorinated azetidine-containing scaffolds [3].

Quote Request

Request a Quote for 1-(3-(Difluoromethyl)azetidin-1-yl)-2-(p-tolyl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.